molecular formula C16H19Cl2N3O2 B2762672 N-(3,4-dichlorophenyl)-4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxamide CAS No. 1421481-77-7

N-(3,4-dichlorophenyl)-4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxamide

Cat. No.: B2762672
CAS No.: 1421481-77-7
M. Wt: 356.25
InChI Key: ASQHLLIEFCFTPM-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxamide is a chemical compound of significant interest in medicinal chemistry and neuroscience research. This molecule is a carboxamide derivative, a class of compounds where the carboxamide linker is often critical for high-affinity binding to central nervous system targets . Its structure incorporates a 3,4-dichlorophenyl group, a moiety frequently found in potent ligands for neurological receptors, suggesting potential research applications in the study of pain pathways and neuropharmacology . Compounds with similar structural features, such as a piperidine core and a dichlorophenyl group, have been identified as potent and selective antagonists for targets like the TRPV1 receptor, which is a key player in nociception and thermal sensitivity . Other structurally related molecules with a 3,4-dichlorophenyl substitution have shown high affinity and selectivity as agonists for the kappa opioid (κ) receptor, a target implicated in substance abuse, epilepsy, and mood disorders . The presence of the carboxamide group is particularly noteworthy, as research on analogous compounds has demonstrated that this linker can be essential for achieving high receptor selectivity and binding affinity . This makes this compound a valuable chemical tool for researchers exploring structure-activity relationships in the development of novel neuroactive compounds. It is offered exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19Cl2N3O2/c17-13-4-3-11(10-14(13)18)19-16(23)20-8-5-12(6-9-20)21-7-1-2-15(21)22/h3-4,10,12H,1-2,5-9H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQHLLIEFCFTPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2CCN(CC2)C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dichlorophenyl)-4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the 3,4-dichloroaniline, which is then reacted with piperidine-1-carboxylic acid under specific conditions to form the intermediate. This intermediate is further reacted with 2-pyrrolidinone to yield the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters such as temperature, pressure, and pH. The use of automated systems for monitoring and controlling the reaction conditions is common to maintain consistency and efficiency in production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, potentially converting it to a hydroxyl group.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

N-(3,4-dichlorophenyl)-4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating specific biochemical pathways.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic processes or cellular responses.

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison

Compound Name / ID Substituent on Piperidine Molecular Weight (g/mol) Key Features Synthesis Yield Biological Target
Target Compound 2-Oxopyrrolidin-1-yl ~483 (LCMS [M+H]+) Chlorophenyl group; pyrrolidinone ring Not explicitly reported OGG1 inhibitor (inferred)
Compound 53 4-Bromo-2-oxo-benzodiazol-1-yl 483.1 (LCMS [M+H]+) Brominated benzodiazolyl group 88% 8-Oxo inhibition
TH5796 4-[6-(Hydroxymethyl)-3-pyridyl]-2-oxo-benzimidazol-1-yl Not reported Hydroxymethyl-pyridyl modification Isolated as TFA salt OGG1 (explicitly tested)
Compound 9 2-Oxo-benzimidazol-1-yl ~482 (HRMS) Unsubstituted benzimidazolone 87% Not explicitly stated
Compound 20 4-(3,4-Dichlorophenyl)piperazin-1-yl + sulfonamide ~605 (calculated) Sulfonamide linker; pyridine core 80% Not specified

Structural Modifications and Implications

  • Target Compound vs. The higher synthesis yield (88%) suggests robustness in brominated derivatives .
  • Target Compound vs. This modification is critical for in vivo efficacy in cancer models .
  • Target Compound vs. Compound 9: Compound 9 lacks the pyrrolidinone ring but retains the benzimidazolone core. The absence of the oxopyrrolidinyl group may reduce conformational flexibility, impacting binding kinetics .
  • Comparison with Sulfonamide Derivatives (Compounds 20–22): Compounds 20–22 feature sulfonamide linkers and pyridine/phenyl groups, diverging significantly from the carboxamide scaffold.

Pharmacological Considerations

  • Selectivity : The 2-oxopyrrolidinyl group in the target compound may confer selectivity for OGG1 over related enzymes, whereas brominated or pyridyl analogs (e.g., Compound 53, TH5796) could exhibit broader or distinct inhibition profiles .
  • Potency : While explicit IC50 values are unavailable, the hydroxymethyl group in TH5796 is hypothesized to enhance potency through improved hydrogen bonding .

Biological Activity

N-(3,4-dichlorophenyl)-4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring, a pyrrolidinone moiety, and a dichlorophenyl group. Its chemical formula is C18H24Cl2N2OC_{18}H_{24}Cl_2N_2O, with a molecular weight of 357.31 g/mol. The presence of the dichlorophenyl group is significant for its biological activity, as halogenated phenyls often enhance lipophilicity and receptor binding.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Receptor Binding : The compound may act as an antagonist or agonist at specific receptors, modulating neurotransmission and influencing physiological processes.
  • Enzyme Inhibition : It has been observed to inhibit certain enzymes, which can lead to altered metabolic pathways and therapeutic effects.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, it has been tested against various cancer cell lines, showing promising results in inducing apoptosis and inhibiting cell proliferation.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)10.5Induction of apoptosis via caspase activation
A549 (Lung Cancer)12.0Cell cycle arrest in G1 phase
HeLa (Cervical Cancer)8.7Inhibition of DNA synthesis

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. In vitro studies demonstrated effective inhibition of bacterial growth.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Candida albicans12

Case Studies

  • Case Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry evaluated the compound's effects on human breast cancer cells. The results indicated that treatment with this compound resulted in a significant reduction in cell viability and increased markers of apoptosis.
  • Antimicrobial Evaluation : In another study, the compound was tested against clinical isolates of Candida albicans. The results showed that it effectively inhibited fungal growth at concentrations comparable to established antifungal agents.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-(3,4-dichlorophenyl)-4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step reactions, starting with a piperidine core and reacting with 3,4-dichlorophenyl isocyanate under anhydrous conditions. Key steps include:

  • Coupling reactions : Use of bases (e.g., potassium carbonate) and catalysts (e.g., copper salts) to facilitate amide bond formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reactivity.
  • Yield optimization : Temperature control (60–80°C) and extended reaction times (12–24 hrs) improve yields up to 88% .
    • Validation : Monitor reactions via TLC and confirm purity using LCMS and NMR.

Q. Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H-NMR : Identifies proton environments (e.g., δ 7.81 ppm for aromatic protons, δ 4.18–4.26 ppm for piperidine-CH₂) .
  • ¹³C-NMR : Confirms carbonyl (C=O) and aromatic carbons .
    • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed [M+H]+ at 483.1 vs. calculated 481.9912) .
    • X-ray crystallography : Resolves 3D structure and bond angles, particularly for the piperidine-pyrrolidone moiety .

Q. What are the initial steps for assessing biological activity in vitro?

  • Screening assays :

  • Enzyme inhibition : Test against kinases or proteases using fluorometric or colorimetric assays (e.g., ATPase activity).
  • Receptor binding : Radioligand displacement assays (e.g., for GPCRs) with IC₅₀ calculations .
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) to determine EC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

  • Substituent modifications :

  • Replace the dichlorophenyl group with fluorophenyl or methoxyphenyl to evaluate halogen vs. electron-donating effects .
  • Modify the pyrrolidone ring to a morpholine or piperazine moiety to alter pharmacokinetic properties .
    • Data-driven optimization : Use molecular docking to predict binding affinities to target proteins (e.g., kinases) and validate with SPR (surface plasmon resonance) .

Q. What strategies address poor bioavailability observed in early-stage analogs?

  • Linker modifications : Introduce PEG or alkyl chains to improve solubility and reduce rapid hepatic clearance .
  • Prodrug design : Mask the carboxamide group with ester prodrugs to enhance membrane permeability .
  • In vitro ADME : Assess metabolic stability using liver microsomes and Caco-2 cell permeability assays .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Pharmacokinetic profiling : Measure plasma half-life, Cmax, and AUC in rodent models to identify discrepancies in absorption or metabolism .
  • Metabolite identification : Use LC-HRMS to detect active metabolites that may contribute to in vivo efficacy .
  • Dose recalibration : Adjust dosing regimens based on bioavailability (e.g., higher doses if first-pass metabolism is significant) .

Q. What experimental designs are recommended for in vivo efficacy studies?

  • Animal models : Use xenograft models (e.g., nude mice with implanted tumors) for oncology studies.
  • Dosing : Administer via intraperitoneal (IP) or oral gavage at 10–50 mg/kg, with twice-weekly dosing over 4 weeks .
  • Endpoint analysis : Measure tumor volume reduction via calipers and confirm apoptosis via immunohistochemistry (e.g., TUNEL staining) .

Key Challenges and Solutions

  • Low solubility : Use co-solvents (e.g., DMSO/PBS mixtures) or nanoformulation .
  • Off-target effects : Employ CRISPR-Cas9 knockout models to validate target specificity .

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